Terutroban sodium
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Overview
Description
Terutroban sodium is an antiplatelet agent developed by Servier Laboratories. It is a selective thromboxane prostanoid receptor antagonist and is orally active. This compound is in clinical development for the secondary prevention of acute thrombotic complications . It has been tested in clinical trials for its efficacy in preventing cerebrovascular and cardiovascular events .
Preparation Methods
The synthesis of terutroban sodium involves several key reactions, including the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling . These reactions are crucial for constructing the complex molecular structure of this compound. The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Terutroban sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Terutroban sodium has several scientific research applications:
Chemistry: It is used as a model compound for studying thromboxane receptor antagonists.
Biology: It is used to study the effects of thromboxane receptor antagonism on various biological processes.
Medicine: It is being investigated for its potential to prevent cerebrovascular and cardiovascular events, as well as its effects on endothelial function and atherogenesis
Mechanism of Action
Terutroban sodium exerts its effects by selectively antagonizing the thromboxane prostanoid receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound prevents thromboxane-induced platelet aggregation and vasoconstriction, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Terutroban sodium is unique in its selective antagonism of the thromboxane prostanoid receptor. Similar compounds include:
Aspirin: A non-selective inhibitor of cyclooxygenase, which also affects thromboxane production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets.
Ticagrelor: Another P2Y12 receptor antagonist with a different mechanism of action compared to clopidogrel
This compound’s selective antagonism of the thromboxane prostanoid receptor makes it a unique and promising compound for the prevention of thrombotic events.
Properties
CAS No. |
609340-89-8 |
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Molecular Formula |
C20H22ClNNaO4S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/t16-;/m1./s1 |
InChI Key |
DSQSIJJZFSJHEW-PKLMIRHRSA-N |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na] |
SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na] |
Synonyms |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid; S-18204; S-18886 sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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